Isochroman-6-ol
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Overview
Description
Isochroman-6-ol is an organic compound belonging to the class of isochromans, which are cyclic benzyl ethers Isochromans are known for their presence in various natural products and synthetic pharmaceuticals due to their unique structural and pharmacological properties
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isochroman-6-ol are largely derived from its structure. The oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif, but its scope is largely limited to benzaldehyde derivatives and to electron-rich β-phenylethanols
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-6-ol can be achieved through several methods, with the oxa-Pictet–Spengler reaction being one of the most straightforward and modular approaches. This reaction typically involves the cyclization of arylethanols and aldehydes in the presence of a catalyst. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction, allowing for the formation of isochroman derivatives under mild conditions (20°C, less than 1 hour) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recyclable and efficient heterogeneous catalysts. For example, heteropolyacid ionic liquids have been employed to catalyze the oxa-Pictet–Spengler cyclization in green solvents like dimethyl carbonate. This method not only provides high yields but also allows for the catalyst to be reused multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: Isochroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative transformation of the benzylic carbon is a common reaction, often leading to the formation of functionalized isochromans .
Common Reagents and Conditions:
Oxidation: Electronically tuned nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), are frequently used as catalysts for the oxidation of this compound.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, to introduce new functional groups into the isochroman ring.
Major Products: The major products formed from these reactions include functionalized isochromans with diverse substituents, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Isochroman-6-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures through various chemical transformations.
Biology: In biological research, this compound and its derivatives are studied for their potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: this compound is explored for its pharmacological potential, with research focusing on its ability to modulate biological pathways and its use as a scaffold for drug development.
Industry: In the industrial sector, this compound is utilized in the production of fine chemicals, agrochemicals, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of isochroman-6-ol involves its interaction with molecular targets and pathways within biological systems. For instance, the compound may exert its effects by modulating enzyme activity or binding to specific receptors. The hydroxyl group at the sixth position of the isochroman ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Chroman
- Tetrahydropyran
- Isochroman
Each of these compounds has its own set of applications and properties, but the hydroxyl group in isochroman-6-ol makes it particularly versatile for various synthetic and research purposes.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMZDNYHFWZJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412338-41-1 |
Source
|
Record name | 3,4-dihydro-1H-2-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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